molecular formula C8H6BrN B074566 3-Bromo-1h-indole CAS No. 1484-27-1

3-Bromo-1h-indole

Cat. No. B074566
CAS RN: 1484-27-1
M. Wt: 196.04 g/mol
InChI Key: YHIWBVHIGCRVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1h-indole, also known as 3-bromoindole, is a chemical compound with the molecular formula C8H6BrN . It is used as a building block in a variety of chemical syntheses . It has been found in many important synthetic drug molecules, which makes it valuable for treatment and binds with high affinity to multiple receptors, aiding in the development of new useful derivatives .


Synthesis Analysis

3-Bromo-1h-indole can be synthesized from 1-Methyl-2-phenylindole and N-bromosuccinimide . Another method involves the cross-coupling reactions of 3-bromo-2-indolyl phosphates . The preparation involves the conversion of easily available 2-oxindoles to 3,3-dibromo-2-oxindoles followed by the Perkow reaction affording 3-bromo-2-indolyl phosphates .


Molecular Structure Analysis

The molecular structure of 3-Bromo-1h-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . It has an average mass of 196.044 Da and a mono-isotopic mass of 194.968353 Da .


Chemical Reactions Analysis

3-Bromo-1h-indole has been used as a research chemical in various chemical reactions. For instance, it has been used in the total synthesis of grossularines-1 and -2 . It has also been used in the synthesis of functionalized indoles based on the cross-coupling reactions of 3-bromo-2-indolyl phosphates .


Physical And Chemical Properties Analysis

3-Bromo-1h-indole has a density of 1.7±0.1 g/cm³, a boiling point of 316.9±15.0 °C at 760 mmHg, and a flash point of 145.5±20.4 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and no freely rotating bonds . Its molar refractivity is 46.2±0.3 cm³, and its polar surface area is 16 Ų .

Scientific Research Applications

Biotechnological Production

Indole is a signaling molecule produced by both bacteria and plants . 3-Bromoindole can be synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome . Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery . It can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Therapeutic Potential

Indole can be derivatized to compounds that have promising bioactivity with therapeutic potential to treat human diseases . For instance, 3-bromo-1-ethyl-1H-indole (BEI) has been found to have antioxidant, antimicrobial, and anti-cancer properties .

Pharmaceutical Chemistry

Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . They are key structural components of some classes of FDA-approved drugs .

Biological and Pharmacological Activity

Indole-containing metal complexes have shown significant biological and pharmacological activity in the area of drug discovery . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Bacterial Signaling

Indole is important in bacterial signaling. Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .

Industrial Applications

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This has implications for industrial applications, as these derivatives can be used in various industries.

Mechanism of Action

Target of Action

3-Bromo-1h-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules, contributing to their therapeutic effects . Indole derivatives have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of 3-Bromo-1h-indole involves its interaction with these target receptors. The compound’s aromatic nature, derived from its indole nucleus, allows it to readily undergo electrophilic substitution . This property enables it to bind effectively to its targets, leading to various changes in cellular processes depending on the specific target and biological context .

Biochemical Pathways

3-Bromo-1h-indole affects several biochemical pathways. For instance, indole derivatives have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . Additionally, indole is an important component in the biosynthesis of tryptophan and indole-3-acetic acid, a plant hormone . The compound’s influence on these and other pathways leads to its broad-spectrum biological activities .

Pharmacokinetics

The compound’s indole nucleus is known to contribute to its bioavailability .

Result of Action

The result of 3-Bromo-1h-indole’s action at the molecular and cellular levels is a decrease in the activity of certain pathogens or harmful cellular processes. For example, indole derivatives have demonstrated substantial selective cytotoxicity towards cancer cell lines . Furthermore, these compounds have shown promising inhibitory activity against various viruses .

Safety and Hazards

When handling 3-Bromo-1h-indole, it is advised to avoid all personal contact, including inhalation. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used in a well-ventilated area and contact with moisture should be avoided .

Future Directions

3-Bromo-1h-indole has shown promising biological properties, including antioxidant, antimicrobial, and anti-cancer activities . It has demonstrated substantial selective cytotoxicity towards cancer cell lines and has exhibited promising inhibition of glutathione S-transferase isozymes . These results suggest that 3-Bromo-1h-indole could be a promising molecule for the design of new anti-cancer agents .

properties

IUPAC Name

3-bromo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIWBVHIGCRVLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376863
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1h-indole

CAS RN

1484-27-1
Record name 3-bromo-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the above bromide (1.09 g, 2.8 mmol) in benzene (60 mL) and N-methylpyrrolidinone (6 mL) was added 4,4′-dimethoxybenzhydrol (818 mg, 3.4 mmol) and p-toluenesulfonic acid (532 mg, 2.8 mmol), and the mixture was heated to reflux. After 24 hours the reaction was cooled to room temperature and diluted with ethyl acetate (200 mL). The organic layer was washed with NaHCO3 (2×), H2O (2×), and brine(2×). The organic layer was dried over anhydrous MgSO4, filtered and solvent was removed in vacuo. The crude material was purified via column chromatography (10% EtOAc-hexane) to provide the desired DMB protected 3-bromo indole derivative (1.5 g, 2.4 mmol, 87% yield) as an orange solid: (MS m/z (M+H) 615, 617).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
818 mg
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

In step 3 indole compound k undergoes bromination by treatment with N-bromosuccinimide or other bromime source (not shown) to yield 3-bromo indole compound l. Bromoindole l is then subject to oxidation in step 4 to provide dihydroindolone compound m. Compound m is a compound of formula I in accordance with the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1h-indole
Reactant of Route 2
Reactant of Route 2
3-Bromo-1h-indole
Reactant of Route 3
3-Bromo-1h-indole
Reactant of Route 4
Reactant of Route 4
3-Bromo-1h-indole
Reactant of Route 5
3-Bromo-1h-indole
Reactant of Route 6
3-Bromo-1h-indole

Q & A

Q1: Why is 3-bromo-1H-indole-2-carbaldehyde used in this study?

A1: The researchers chose 3-bromo-1H-indole-2-carbaldehyde for its structural features. Reacting it with the Ohira-Bestmann reagent and subsequently with Boc2O [] allows the introduction of an allenic carbamate moiety, which is the key functional group for the gold-catalyzed cyclization reactions investigated in the paper.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.